molecular formula C70H93FN12O12 B1664253 N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide CAS No. 136989-30-5

N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide

Cat. No. B1664253
M. Wt: 1313.6 g/mol
InChI Key: OVJXZVMFCYBEPE-RWRBTDCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 76154 is a novel octapeptide (leutenizing hormone releasing hormone) LHRH antagonist.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable pharmacological characteristics, particularly as a κ-opioid receptor (KOR) antagonist. This antagonistic action is significant in the context of human, rat, and mouse KORs, showing potential for applications in pain management and the treatment of depression and addiction disorders. The compound's selectivity and efficacy in blocking KOR and μ-opioid receptors (MORs) highlight its therapeutic potential, especially in addressing opioid-induced analgesia and stress-related behavioral effects (Grimwood et al., 2011).

Chemical Synthesis and Modification

The compound's synthesis and modification provide insights into its potential for creating enantiomerically pure pyrrolidine derivatives, which are important in medicinal chemistry. Studies have explored the transformation of similar compounds, leading to the opening of β-lactam rings and the formation of novel chemical structures with potential pharmacological applications (Valiullina et al., 2020).

Potential in Antibacterial and Antifungal Research

The compound’s framework can be adapted for developing peptide deformylase inhibitors, a class of antibacterial agents. This adaptation demonstrates its utility in synthesizing compounds with high enantiomeric excess, crucial in creating effective antibacterial drugs (Slade et al., 2006). Additionally, computational methods have been employed to predict the bioactivity of similar tripeptides, which could be beneficial in antifungal drug development (Flores-Holguín et al., 2019).

properties

CAS RN

136989-30-5

Product Name

N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide

Molecular Formula

C70H93FN12O12

Molecular Weight

1313.6 g/mol

IUPAC Name

N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide

InChI

InChI=1S/C70H93FN12O12/c1-43(2)38-58(79-63(88)54(72)21-9-12-36-77-62(87)50-19-14-34-75-41-50)68(93)83(67(92)57(74-6)39-47-26-31-52(85)32-27-47)65(90)45(5)82(70(95)60-23-15-37-81(60)66(91)55(73)22-10-11-35-76-44(3)4)69(94)59(42-84)80-64(89)56(40-49-18-13-17-48-16-7-8-20-53(48)49)78-61(86)33-28-46-24-29-51(71)30-25-46/h7-8,13-14,16-20,24-27,29-32,34,41,43-45,54-60,74,76,84-85H,9-12,15,21-23,28,33,35-40,42,72-73H2,1-6H3,(H,77,87)(H,78,86)(H,79,88)(H,80,89)/t45-,54-,55+,56-,57+,58+,59+,60+/m1/s1

InChI Key

OVJXZVMFCYBEPE-RWRBTDCVSA-N

Isomeric SMILES

C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC)C(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)N(C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)CCC6=CC=C(C=C6)F

SMILES

CC(C)CC(C(=O)N(C(=O)C(C)N(C(=O)C1CCCN1C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=C(C=C4)F)C(=O)C(CC5=CC=C(C=C5)O)NC)NC(=O)C(CCCCNC(=O)C6=CN=CC=C6)N

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(C)N(C(=O)C1CCCN1C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=C(C=C4)F)C(=O)C(CC5=CC=C(C=C5)O)NC)NC(=O)C(CCCCNC(=O)C6=CN=CC=C6)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(N-((4-fluorophenyl)propionyl)-1Nal(3),NMeTyr(5),Lys(Nic)(6),Lys(Isp)(8),Ala(10)NH2)(3-10)LHRH
A 76154
A-76154

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 2
N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 3
N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 4
N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide

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